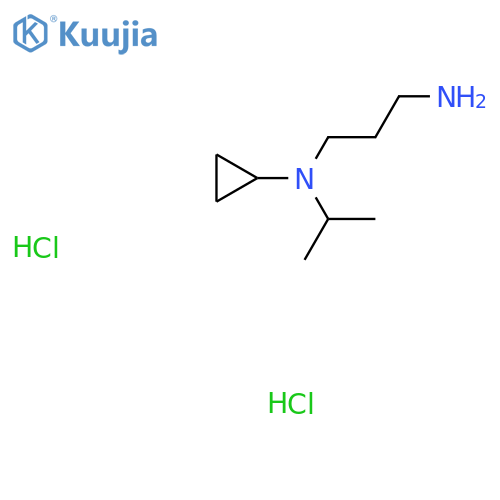Cas no 2803856-32-6 (N-(3-aminopropyl)-N-(propan-2-yl)cyclopropanamine dihydrochloride)

2803856-32-6 structure
商品名:N-(3-aminopropyl)-N-(propan-2-yl)cyclopropanamine dihydrochloride
N-(3-aminopropyl)-N-(propan-2-yl)cyclopropanamine dihydrochloride 化学的及び物理的性質
名前と識別子
-
- N-(3-aminopropyl)-N-(propan-2-yl)cyclopropanamine dihydrochloride
- 2803856-32-6
- EN300-37453169
-
- インチ: 1S/C9H20N2.2ClH/c1-8(2)11(7-3-6-10)9-4-5-9;;/h8-9H,3-7,10H2,1-2H3;2*1H
- InChIKey: LKOSQLYSPIBWBY-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.N(CCCN)(C(C)C)C1CC1
計算された属性
- せいみつぶんしりょう: 228.1160041g/mol
- どういたいしつりょう: 228.1160041g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 108
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.3Ų
N-(3-aminopropyl)-N-(propan-2-yl)cyclopropanamine dihydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37453169-1.0g |
N-(3-aminopropyl)-N-(propan-2-yl)cyclopropanamine dihydrochloride |
2803856-32-6 | 95% | 1g |
$770.0 | 2023-05-30 | |
| Enamine | EN300-37453169-0.05g |
N-(3-aminopropyl)-N-(propan-2-yl)cyclopropanamine dihydrochloride |
2803856-32-6 | 95% | 0.05g |
$179.0 | 2023-05-30 | |
| Enamine | EN300-37453169-0.5g |
N-(3-aminopropyl)-N-(propan-2-yl)cyclopropanamine dihydrochloride |
2803856-32-6 | 95% | 0.5g |
$601.0 | 2023-05-30 | |
| 1PlusChem | 1P028G5R-100mg |
N-(3-aminopropyl)-N-(propan-2-yl)cyclopropanaminedihydrochloride |
2803856-32-6 | 95% | 100mg |
$382.00 | 2024-05-07 | |
| Aaron | AR028GE3-100mg |
N-(3-aminopropyl)-N-(propan-2-yl)cyclopropanaminedihydrochloride |
2803856-32-6 | 95% | 100mg |
$394.00 | 2025-02-16 | |
| 1PlusChem | 1P028G5R-50mg |
N-(3-aminopropyl)-N-(propan-2-yl)cyclopropanaminedihydrochloride |
2803856-32-6 | 95% | 50mg |
$275.00 | 2024-05-07 | |
| 1PlusChem | 1P028G5R-5g |
N-(3-aminopropyl)-N-(propan-2-yl)cyclopropanaminedihydrochloride |
2803856-32-6 | 95% | 5g |
$2825.00 | 2024-05-07 | |
| 1PlusChem | 1P028G5R-1g |
N-(3-aminopropyl)-N-(propan-2-yl)cyclopropanaminedihydrochloride |
2803856-32-6 | 95% | 1g |
$1014.00 | 2024-05-07 | |
| Enamine | EN300-37453169-10.0g |
N-(3-aminopropyl)-N-(propan-2-yl)cyclopropanamine dihydrochloride |
2803856-32-6 | 95% | 10g |
$3315.0 | 2023-05-30 | |
| Enamine | EN300-37453169-5.0g |
N-(3-aminopropyl)-N-(propan-2-yl)cyclopropanamine dihydrochloride |
2803856-32-6 | 95% | 5g |
$2235.0 | 2023-05-30 |
N-(3-aminopropyl)-N-(propan-2-yl)cyclopropanamine dihydrochloride 関連文献
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
2803856-32-6 (N-(3-aminopropyl)-N-(propan-2-yl)cyclopropanamine dihydrochloride) 関連製品
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
